molecular formula C27H33O4P B14642114 Tri(2,4,6-trimethylphenyl) phosphate CAS No. 56444-79-2

Tri(2,4,6-trimethylphenyl) phosphate

Cat. No.: B14642114
CAS No.: 56444-79-2
M. Wt: 452.5 g/mol
InChI Key: CKXVSWMYIMDMPY-UHFFFAOYSA-N
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Description

Tri(2,4,6-trimethylphenyl) phosphate is an organophosphorus compound characterized by the presence of three 2,4,6-trimethylphenyl groups attached to a central phosphate group. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri(2,4,6-trimethylphenyl) phosphate can be synthesized through the reaction of 2,4,6-trimethylphenol with phosphorus oxychloride in the presence of a base. The reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tri(2,4,6-trimethylphenyl) phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphate group to phosphine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Tri(2,4,6-trimethylphenyl) phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Tri(2,4,6-trimethylphenyl) phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Tri(2,4,6-trimethoxyphenyl) phosphate
  • Tri(4-methoxyphenyl) phosphate
  • Tri(4-fluorophenyl) phosphate

Uniqueness

Tri(2,4,6-trimethylphenyl) phosphate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

56444-79-2

Molecular Formula

C27H33O4P

Molecular Weight

452.5 g/mol

IUPAC Name

tris(2,4,6-trimethylphenyl) phosphate

InChI

InChI=1S/C27H33O4P/c1-16-10-19(4)25(20(5)11-16)29-32(28,30-26-21(6)12-17(2)13-22(26)7)31-27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3

InChI Key

CKXVSWMYIMDMPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OP(=O)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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